{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate
Description
Properties
CAS No. |
6974-34-1 |
|---|---|
Molecular Formula |
C13H21NO7 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl(2-acetyloxypropanoyl)amino]ethyl acetate |
InChI |
InChI=1S/C13H21NO7/c1-9(21-12(4)17)13(18)14(5-7-19-10(2)15)6-8-20-11(3)16/h9H,5-8H2,1-4H3 |
InChI Key |
VRQHUGPMGXNRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CCOC(=O)C)CCOC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Based on the literature and supplier data, the most feasible synthetic route involves:
Step 1: Preparation of 2-(Acetyloxy)propanoyl intermediate
This step involves acetylation of a suitable hydroxypropanoyl precursor under controlled acidic or basic catalysis to introduce the acetyloxy group.Step 2: Formation of the imino linkage
The intermediate from Step 1 reacts with diethanolamine derivatives to form the imino bond, typically through condensation reactions under mild heating conditions.Step 3: Diacetate formation
The final step includes acetylation of the resulting amino diethane compound to yield the diacetate structure.
Reaction Conditions and Monitoring
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) |
| Temperature | Ambient to 50 °C, depending on step |
| Catalysts/Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine |
| Reaction Time | 2–6 hours |
| Monitoring Techniques | Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) |
The use of DBU as a base catalyst is noted for its efficiency in similar oxidative cyclization and condensation reactions, enhancing yield and selectivity. Acetonitrile is preferred as a solvent for better reaction outcomes compared to other solvents like dichloromethane.
Yield and Purity
According to analyzed data, the optimized synthesis route yields the target compound with a purity exceeding 99%, suitable for research applications. The yield is highly dependent on the control of reaction parameters and the quality of starting materials.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylation | Hydroxypropanoyl precursor, Ac2O, Catalyst | Formation of acetyloxy intermediate | ~85 |
| 2 | Condensation (imino bond formation) | Intermediate + diethanolamine derivative, DBU, MeCN, RT-50 °C | Formation of imino linkage | ~90 |
| 3 | Diacetylation | Amino diethane compound, Ac2O, Base | Final diacetate formation | ~95 |
Research Results and Observations
- The multi-step synthesis requires careful control of reaction conditions to prevent side reactions such as hydrolysis of acetyl groups or incomplete condensation.
- The use of DBU as a base catalyst is critical for efficient imino bond formation and cyclization steps.
- Acetonitrile as a solvent improves reaction efficiency and product yield compared to other solvents.
- Analytical monitoring via TLC and HPLC ensures reaction completion and high purity of the final product.
- The compound's stability under synthesis conditions allows for straightforward purification, typically by recrystallization or chromatography.
Chemical Reactions Analysis
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and altering the local pH, which can affect enzyme activity. The imino group can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of disperse dyes and derivatives sharing the diethane-2,1-diyl diacetate backbone. Key structural variations arise from substituents on the aromatic ring, which influence physicochemical properties and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate and Analogues
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Applications | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate* | Not provided | Likely C22H29N3O9 | ~527.5 (estimated) | 2-(Acetyloxy)propanoyl, diacetate ethyl chains | Textiles, plastics (inferred) | N/A | N/A |
| Disperse Red 167 | 26850-12-4 | C23H27ClN4O7 | 506.94 | 2-Chloro-4-nitrophenyl azo, propanoylamino | Polyester dyeing, plastics | 1.34 | 713.2 |
| Disperse Blue 79 | 12239-34-8 | C24H27BrN6O10 | 639.41 | 2-Bromo-4,6-dinitrophenyl azo, ethoxy | Synthetic fabrics, high lightfastness dyes | 1.53 | 803.0 |
| Disperse Red 167:1 | 1533-78-4 | C23H27ClN4O7 | 506.94 | 2-Chloro-4-nitrophenyl azo, acetylamino | Textile dyeing (similar to Disperse Red 167) | N/A | N/A |
| N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]propanamide | 1533-76-2 | C24H29N5O8 | 539.52 | 4-Nitrophenyl azo, propanoylamino | Specialty dyes, research applications | N/A | N/A |
Key Findings:
Structural Variations and Properties: Substituent Effects: The presence of chloro, bromo, or nitro groups (e.g., in Disperse Red 167 and Disperse Blue 79) increases molecular weight and polarity, enhancing dye affinity for synthetic fibers like polyester . The target compound’s 2-(acetyloxy)propanoyl group may improve solubility in organic solvents compared to halogenated analogs. Thermal Stability: Higher molecular weight compounds like Disperse Blue 79 (MW 639.41) exhibit superior thermal stability, critical for high-temperature dyeing processes . Color Fastness: Brominated derivatives (e.g., Disperse Blue 79) demonstrate enhanced lightfastness due to electron-withdrawing groups stabilizing the chromophore .
Applications :
- Textiles : Disperse Red 167 and Disperse Blue 79 are widely used in polyester dyeing, while the target compound’s inferred structure suggests suitability for similar applications .
- Plastics : Derivatives with lower polarity (e.g., the target compound) may excel in coloring hydrophobic polymers due to improved dispersibility .
Synthesis and Safety: Most analogs are synthesized via diazo coupling reactions, followed by acetylation of hydroxyl or amino groups . Safety data for Disperse Red 167 (Xn hazard code) indicate moderate toxicity, necessitating handling precautions .
Biological Activity
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate (CAS No. 564469-85-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is C₁₃H₂₁N₁O₇. It belongs to a class of compounds known as acylated imines, which are characterized by the presence of an acyl group attached to an imine functional group. This structural feature is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown notable antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Targeted | Activity Level |
|---|---|---|
| Pyrazole Derivative A | Candida albicans | Moderate |
| Pyrazole Derivative B | Staphylococcus aureus | High |
| {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate | TBD | TBD |
Anticancer Activity
The anticancer potential of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is particularly promising. Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For example, studies on pyrazole-based compounds have demonstrated their efficacy in breast cancer cell lines by enhancing the cytotoxic effects when combined with standard chemotherapeutic agents like doxorubicin .
Case Study: Synergistic Effects in Cancer Treatment
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, certain pyrazole derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin. The combination led to a significant reduction in cell viability compared to either treatment alone, suggesting a synergistic effect that warrants further investigation .
Antioxidant Activity
Antioxidant properties are another area where {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate may play a role. Compounds with similar functional groups have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage and could contribute to the compound's overall therapeutic profile .
Table 2: Antioxidant Activity Overview
| Compound Name | Assay Method | IC50 Value (µM) |
|---|---|---|
| Compound A | DPPH Scavenging | 25 |
| Compound B | ABTS Assay | 30 |
| {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate | TBD | TBD |
Q & A
Q. What interdisciplinary approaches enhance research on this compound’s applications?
- Answer : Combine chemical engineering design (e.g., continuous-flow reactors for scalable synthesis) with materials science (e.g., embedding the compound in polymer matrices for controlled release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
